molecular formula C12H20ClN B3156866 N-Isopropyl-3-phenyl-1-propanamine hydrochloride CAS No. 83979-37-7

N-Isopropyl-3-phenyl-1-propanamine hydrochloride

Cat. No. B3156866
CAS RN: 83979-37-7
M. Wt: 213.75 g/mol
InChI Key: IXKPAGMZSBOVCY-UHFFFAOYSA-N
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Description

N-Isopropyl-3-phenyl-1-propanamine hydrochloride, also known as isopropylphenidate (IPPH), is a synthetic compound that belongs to the phenidate class of stimulants. It was first synthesized in 2012 and has gained popularity as a research chemical due to its potential as a cognitive enhancer.

Scientific Research Applications

Neurochemistry and Neurotoxicity of MDMA Derivatives

Research into the neurochemistry and neurotoxicity of MDMA (3,4-Methylenedioxymethamphetamine) and its derivatives, which are structurally similar to phenylisopropylamines, highlights the compound's impact on serotonergic systems in laboratory animals. This line of inquiry offers insights into the acute and long-term neurochemical effects of related compounds, providing a foundation for understanding the potential applications and risks associated with N-Isopropyl-3-phenyl-1-propanamine hydrochloride and similar substances (McKenna & Peroutka, 1990).

Pharmacological Review of Chlorogenic Acid (CGA)

Chlorogenic Acid (CGA) has been extensively studied for its broad pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. Though structurally distinct, the investigation into CGA's mechanisms provides a valuable context for assessing the therapeutic potential of various phenolic compounds, including those related to N-Isopropyl-3-phenyl-1-propanamine hydrochloride (Naveed et al., 2018).

Biomedical Applications of Poly(N-isopropylacrylamide)

The study of poly(N-isopropylacrylamide) (PNIPAAm) and its copolymers in the last decade reveals significant biomedical applications, especially in drug delivery, tissue engineering, and regenerative medicine. This research underscores the potential of N-Isopropyl-3-phenyl-1-propanamine hydrochloride in polymer-based biomedical applications if structural similarities or reactive properties are present (Lanzalaco & Armelin, 2017).

Microbial Production of Propanol

Investigations into the microbial production of propanol offer insights into the synthesis and optimization of processes for producing value-added molecules from renewable resources. Such studies may inform the development of biotechnological pathways for the synthesis of compounds related to N-Isopropyl-3-phenyl-1-propanamine hydrochloride, highlighting the intersection of microbiology and chemical engineering in producing industrially relevant chemicals (Walther & François, 2016).

Anticancer Potential of Cinnamic Acid Derivatives

Research on cinnamic acid derivatives emphasizes their anticancer potentials, mediated through various biochemical mechanisms. This body of work might offer a comparative basis for exploring the anticancer applications of structurally related compounds, including N-Isopropyl-3-phenyl-1-propanamine hydrochloride, underscoring the importance of chemical structure in therapeutic efficacy (De, Baltas, & Bedos-Belval, 2011).

properties

IUPAC Name

3-phenyl-N-propan-2-ylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-11(2)13-10-6-9-12-7-4-3-5-8-12;/h3-5,7-8,11,13H,6,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKPAGMZSBOVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-3-phenyl-1-propanamine hydrochloride

CAS RN

83979-37-7
Record name Benzenepropanamine, N-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83979-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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